Tempo

概要

説明

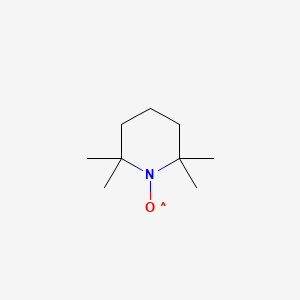

2,2,6,6-テトラメチルピペリジン-1-オキシルは、一般にTEMPOとして知られる安定なニトロキシルラジカルです。有機化学では、酸化反応の触媒やラジカル重合の仲介剤として広く使用されています。this compoundは、その安定性と汎用性により、さまざまな化学プロセスにおいて貴重なツールとなっています。

準備方法

TEMPOは、いくつかの方法で合成することができます。一般的な合成経路の1つは、次亜塩素酸ナトリウムなどの適切な酸化剤を用いて、2,2,6,6-テトラメチルピペリジンを酸化することです。 反応は通常、塩基性条件下で行われ、生成物は再結晶によって精製されます .

工業的な設定では、this compoundは同様の方法を使用して、より大規模に生産されます。 このプロセスは、触媒の存在下での2,2,6,6-テトラメチルピペリジンの連続酸化と、最終生成物を得るための精製工程を含みます .

化学反応の分析

This compoundは主に酸化反応における役割で知られています。それは、第一級および第二級アルコールを対応するアルデヒドおよびケトンに酸化することができます。 反応は通常、次亜塩素酸ナトリウムまたは酸素などの共酸化剤の存在下で行われます . This compoundは、反応条件および使用される試薬に応じて、還元反応や置換反応などの他のタイプの反応にも参加することができます。

This compoundを介した反応で使用される一般的な試薬には、次亜塩素酸ナトリウム、酸素、およびさまざまな金属触媒が含まれます。 これらの反応から生成される主な生成物は、通常、アルデヒドやケトンなどのカルボニル化合物です .

科学研究の応用

This compoundは、科学研究において幅広い用途を持っています。 化学では、酸化反応の触媒やラジカル重合の仲介剤として使用されます . 生物学では、this compoundは、電子スピン共鳴(EPR)分光法用のスピンラベルとして使用され、研究者は生物分子構造とダイナミクスを研究することができます .

医学では、this compoundは、抗酸化剤として、およびさまざまな病気に対する治療剤としての可能性について研究されてきました。 そのフリーラジカルを捕捉する能力は、酸化ストレス関連の病状の治療のための有望な候補です . 工業では、this compoundは、ファインケミカルの製造や、ポリマーの安定剤として使用されています .

化学反応の分析

TEMPO is primarily known for its role in oxidation reactions. It can oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in the presence of a co-oxidant such as sodium hypochlorite or oxygen . This compound can also participate in other types of reactions, including reduction and substitution reactions, depending on the reaction conditions and reagents used.

Common reagents used in this compound-mediated reactions include sodium hypochlorite, oxygen, and various metal catalysts. The major products formed from these reactions are typically carbonyl compounds such as aldehydes and ketones .

科学的研究の応用

Chemical Synthesis

1. Organic Synthesis

TEMPO plays a crucial role in organic synthesis, particularly in oxidation reactions. It is used as a catalyst for the selective oxidation of alcohols to aldehydes and ketones, facilitating reactions under mild conditions without the need for hazardous reagents.

- Case Study: Synthesis of Xanthenediones

2. Controlled Radical Polymerization

this compound is employed in controlled radical polymerization techniques, allowing for the synthesis of polymers with precise molecular weights and architectures.

- Application Example : The use of this compound in the polymerization of styrene has shown to produce well-defined polystyrene with controlled molecular weights .

Material Science

3. Energy Storage Applications

this compound has been utilized as an electrode material in all-organic radical batteries. Its electrochemical properties make it suitable for energy storage devices.

- Performance Metrics :

Biological Applications

4. Antioxidant Properties

this compound exhibits antioxidant capabilities by mimicking superoxide dismutase and inhibiting hydroxyl radical generation.

- Case Study: Protective Effects in Pathological Conditions

5. Genotoxicity Studies

Recent research indicates that while this compound has beneficial antioxidant properties, it may also induce genotoxic effects under certain conditions.

- Study Overview :

作用機序

TEMPOの作用機序は、可逆的な酸化還元反応を起こす能力に関係しています。酸化反応では、this compoundはオキソアンモニウムカチオン型に酸化され、次に基質(例えばアルコール)を対応するカルボニル化合物に酸化します。 オキソアンモニウムカチオンは次にthis compoundに戻り、触媒サイクルが完了します .

This compoundの分子標的は、アルコールやアミンなどの有機分子のさまざまな官能基を含みます。 This compoundを介した反応に関与する経路は、通常、電子移動プロセスを伴い、これはthis compoundの安定なニトロキシルラジカル構造によって促進されます .

類似化合物の比較

This compoundは、4-ヒドロキシ-TEMPO、4-アセチルアミノ-TEMPO、および2-アザアダマンタンN-オキシル(AZADO)などの他のニトロキシルラジカルと比較されることがよくあります。 これらの化合物は、類似の構造と反応性を共有していますが、立体的な性質と電子的性質が異なります . 例えば、AZADOは、this compoundと比較して、立体障害が小さく、反応性が高くなっています .

This compoundの独自性は、その安定性と汎用性ににあります。それは、さまざまな反応条件下で使用することができ、さまざまな官能基と互換性があります。 これは、学術研究と工業用途の両方で貴重なツールとなっています .

類似化合物との比較

TEMPO is often compared with other nitroxyl radicals such as 4-hydroxy-TEMPO, 4-acetamido-TEMPO, and 2-azaadamantane N-oxyl (AZADO). These compounds share similar structures and reactivity but differ in their steric and electronic properties . For example, AZADO is less hindered and exhibits enhanced reactivity compared to this compound .

This compound’s uniqueness lies in its stability and versatility. It can be used under a wide range of reaction conditions and is compatible with various functional groups. This makes it a valuable tool in both academic research and industrial applications .

生物活性

Introduction

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable free radical nitroxide that has garnered significant attention in biological and pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and antioxidant properties, supported by data tables and case studies.

This compound is characterized by its low molecular weight and stability as a free radical. It is known for undergoing one-electron transfer reactions, which allows it to act both as an antioxidant and a pro-oxidant depending on the context. Its ability to scavenge free radicals and induce oxidative stress makes it a unique compound in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 156.24 g/mol |

| Structure | Nitroxide radical |

| Solubility | Water-soluble |

| Stability | Stable at room temperature |

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects in various cell lines. A study utilizing the mouse lymphoma assay (MLA) demonstrated that treatment with 3 mM this compound resulted in significant cytotoxicity without metabolic activation (S9) and marginal mutagenicity. In the presence of S9, lower concentrations (1–2 mM) of this compound led to dose-dependent decreases in cell viability and increased mutant frequency .

Genotoxicity Findings

This compound has been found to induce genotoxic effects, including the formation of micronuclei and hypodiploid nuclei in human lymphoblastoid cells (TK6). A dose-dependent increase in these markers was observed when treated with concentrations ranging from 0.9 to 2.3 mM this compound . The mechanism behind this genotoxicity appears to be linked to oxidative stress, as this compound treatment resulted in increased reactive oxygen species (ROS) levels and decreased glutathione levels in treated cells .

Table 2: Cytotoxicity and Genotoxicity Data

| Concentration (mM) | Cytotoxicity (%) | Mutant Frequency (MF) | Micronuclei Formation (%) |

|---|---|---|---|

| 0.9 | 20 | 5 | 10 |

| 1.5 | 40 | 15 | 25 |

| 2.3 | 60 | 25 | 35 |

Antioxidant Properties

Despite its pro-oxidant activity under certain conditions, this compound is also recognized for its antioxidant capabilities. It can mimic superoxide dismutase activity, inhibit hydroxyl radical generation, and neutralize carbon-centered free radicals . Studies have shown that this compound can protect against oxidative damage in various pathological contexts, such as ischemia/reperfusion injury and radiation exposure .

Case Study: Protective Effects of this compound

In a study examining the protective effects of this compound against radiation-induced damage, researchers found that pre-treatment with this compound significantly reduced cellular damage markers compared to controls. This protective effect was attributed to its ability to scavenge free radicals generated during radiation exposure .

Comparative Analysis with Derivatives

Recent studies have compared the biological activity of this compound with its derivatives, such as 4-hydroxy-TEMPO and 4-oxo-TEMPO. These derivatives exhibited varying degrees of cytotoxicity and genotoxicity, highlighting the influence of structural modifications on biological activity. For instance, this compound was found to be more cytotoxic than its derivative 4-hydroxy-TEMPO, which had an IC50 value significantly higher than that of this compound .

Table 3: Comparative Cytotoxicity of this compound Derivatives

| Compound | IC50 (mM) |

|---|---|

| This compound | 2.66 |

| 4-Hydroxy-TEMPO | 11.4 |

| 4-Oxo-TEMPO | TBD |

特性

InChI |

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDEUPAUMOIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073300 | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000006 [mmHg] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2564-83-2, 205679-68-1 | |

| Record name | Tempo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidinooxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo)?

A1: The molecular formula of this compound is C9H18NO and its molecular weight is 156.25 g/mol.

Q2: How does the nitroxide moiety in this compound contribute to its antioxidative activity?

A2: The nitroxide moiety is essential for this compound's ability to scavenge reactive oxygen species (ROS). [] This activity arises from the unpaired electron in the nitroxide group, which can readily react with free radicals, effectively neutralizing them. []

Q3: What is the role of the 4-position substituent in this compound derivatives?

A3: The substituent at the 4-position of the piperidine ring in this compound derivatives influences its ROS scavenging activity. [] Different substituents can enhance or diminish this activity, impacting their efficacy as antioxidants. []

Q4: How does this compound act as a catalyst in alcohol oxidation reactions?

A4: this compound, in conjunction with co-catalysts like copper bromide and bipyridine, facilitates the oxidation of alcohols to aldehydes. [] It follows a mechanism proposed by Sheldon, where this compound participates in a redox cycle, being oxidized to the oxoammonium cation and then regenerated. []

Q5: What are the advantages of using this compound-based catalysts for alcohol oxidation?

A5: this compound-based catalysts are known for their high selectivity towards primary alcohols, generally yielding aldehydes without over-oxidation to carboxylic acids. [] They also offer a relatively environmentally benign approach compared to some traditional oxidation methods. []

Q6: Can this compound be incorporated into polymeric structures for catalytic applications?

A6: Yes, this compound can be directly tethered onto polymers like polyethylene glycol (PEG) to create catalysts soluble in both aqueous and organic media. [] These polymer-supported this compound catalysts retain the high selectivity of this compound and can be recovered by precipitation. []

Q7: What are the benefits of using branched PEG-Tempo catalysts compared to linear PEG-Tempo catalysts?

A7: Branched PEG-Tempo catalysts, where two this compound units are attached to each PEG chain terminus, demonstrate significantly higher catalytic activities compared to their linear counterparts and even surpass the activity of 4-methoxy-Tempo. [] This enhanced activity is attributed to improved regeneration of the active nitroxide species through intramolecular syn-proportionation. []

Q8: How has Density Functional Theory (DFT) contributed to understanding the mechanism of this compound-catalyzed alcohol oxidation?

A8: DFT calculations have provided valuable insights into the mechanism of alcohol oxidation catalyzed by [CuBr(2)(2,2'-bipy)]-Tempo. [] These calculations helped elucidate the individual reaction steps, energy barriers, and the role of solvent molecules in the catalytic cycle. []

Q9: How does the presence of electron-donating or electron-withdrawing groups at the 4-position of this compound affect its activity?

A9: Studies on this compound derivatives have shown that the electronic nature of the 4-position substituent significantly impacts their antioxidative activity. [] Electron-donating groups generally enhance the radical scavenging activity, while electron-withdrawing groups can diminish it. []

Q10: Does isotopic labeling of 4-oxo-Tempo affect its efficiency as a polarizing agent in 13C dynamic nuclear polarization (DNP)?

A10: Research indicates that isotopic labeling of 4-oxo-Tempo with 15N and/or 2H has negligible effects on its 13C DNP efficiency at 3.35 T and 1.2 K. [] Despite variations in their electron spin resonance (ESR) spectra, the hyperfine coupling contributions of these labeled this compound radicals seem to have minimal impact on 13C DNP. []

Q11: How stable are this compound and its derivatives under different conditions?

A11: While this compound and its derivatives are generally stable, their stability can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. Specific stability data for different derivatives and conditions would need to be assessed from the literature or through experimental investigation.

Q12: Has this compound been used to modify the properties of biomaterials?

A12: Yes, this compound-mediated oxidation has been successfully employed to modify silk sericin, a natural protein derived from silk. [] This enzymatic oxidation introduces reactive groups that facilitate crosslinking within the sericin structure, leading to improved mechanical properties of the resulting biomaterial. []

Q13: How is this compound used in the context of cochlear implants and music perception?

A13: Research on cochlear implant simulations suggests that users heavily rely on temporal cues like rhythm and this compound for music appreciation. [] While this compound itself isn't directly involved in the implant technology, understanding how these temporal factors contribute to music perception is crucial for optimizing implant designs and signal processing strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。